Product packaging for 2-Phenyl-2-(2-phenylethyl)hexanoic acid(Cat. No.:CAS No. 2902-56-9)

2-Phenyl-2-(2-phenylethyl)hexanoic acid

Cat. No.: B14019980
CAS No.: 2902-56-9
M. Wt: 296.4 g/mol
InChI Key: UJTIMNHOAZVPNL-UHFFFAOYSA-N
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Description

2-Phenyl-2-(2-phenylethyl)hexanoic Acid (CAS 2902-56-9) is an organic compound with the molecular formula C20H24O2 and a molecular weight of 296.4 g/mol . It is characterized by a hexanoic acid backbone substituted at the second carbon with both phenyl and 2-phenylethyl groups, which may influence its steric properties and interaction with biological systems or materials . As a monosubstituted carboxylic acid, it has one hydrogen bond donor count and two hydrogen bond acceptor counts, with a topological polar surface area of 37.3 Ų . While specific biological or mechanistic data for this exact compound is not extensively reported in the literature, its structural features suggest potential as a valuable intermediate in synthetic organic chemistry. Researchers are exploring its use in the development of novel compounds with potential bioactivity, drawing parallels to other phenylalkyl-substituted acids used in medicinal and materials science research. This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O2 B14019980 2-Phenyl-2-(2-phenylethyl)hexanoic acid CAS No. 2902-56-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2902-56-9

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

2-phenyl-2-(2-phenylethyl)hexanoic acid

InChI

InChI=1S/C20H24O2/c1-2-3-15-20(19(21)22,18-12-8-5-9-13-18)16-14-17-10-6-4-7-11-17/h4-13H,2-3,14-16H2,1H3,(H,21,22)

InChI Key

UJTIMNHOAZVPNL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Phenyl 2 2 Phenylethyl Hexanoic Acid and Analogs

Historical Evolution of Carboxylic Acid Synthesis Relevant to Branched Structures

The synthesis of carboxylic acids has a rich history, with early methods often relying on the oxidation of naturally occurring substances. For instance, the oxidation of primary alcohols and aldehydes has long been a fundamental method for producing carboxylic acids. britannica.com The development of organometallic chemistry in the 20th century revolutionized the synthesis of carboxylic acids, particularly those with branched structures.

Key historical developments that paved the way for the synthesis of complex branched carboxylic acids include:

The Grignard Reaction: Discovered by Victor Grignard in 1900, this reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophile. The carboxylation of a Grignard reagent, by its reaction with carbon dioxide, provides a powerful and versatile method for the formation of carboxylic acids. libretexts.orgtamu.edu This method is particularly significant for creating sterically hindered or highly substituted acids.

Malonic Ester Synthesis: This classical method allows for the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. While versatile, it is more suited for the synthesis of α-substituted, but not α,α-disubstituted, carboxylic acids in a single step.

Cyanohydrin Formation and Hydrolysis: The reaction of an aldehyde or ketone with cyanide, followed by hydrolysis of the resulting nitrile, offers another route to α-hydroxy and α-amino acids. The hydrolysis of nitriles to carboxylic acids is a robust transformation. libretexts.org

These foundational methods have been refined over the years with the development of new reagents, catalysts, and reaction conditions, enabling the synthesis of increasingly complex molecular architectures.

Grignard Reaction Approaches for Constructing the Hexanoic Acid Skeleton

The Grignard reaction is a cornerstone of carbon-carbon bond formation and is particularly well-suited for the synthesis of the hexanoic acid backbone of the target molecule. wisc.edu The general principle involves the reaction of a suitable Grignard reagent with carbon dioxide to form a carboxylate, which is then protonated to yield the carboxylic acid. doubtnut.com

For the synthesis of a 2,2-disubstituted hexanoic acid, a retrosynthetic analysis would suggest a Grignard reagent derived from a secondary halide.

The success of a Grignard-based synthesis hinges on the careful design and handling of the organometallic reagent. The Grignard reagent is formed by the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.com The solvent is crucial as it solvates and stabilizes the Grignard reagent. leah4sci.com

The reactivity of the Grignard reagent is characterized by the nucleophilic nature of the carbon atom bonded to magnesium. This carbanionic character allows it to attack electrophilic centers, such as the carbon atom of carbon dioxide. wisc.edu

A potential synthetic route to a 2,2-disubstituted hexanoic acid could involve the formation of a Grignard reagent from a 2-halo-2-phenylalkane. However, the formation of Grignard reagents from sterically hindered secondary and tertiary halides can be challenging and may be accompanied by side reactions such as elimination.

The efficiency of the Grignard carboxylation can be influenced by several factors that require careful optimization.

Interactive Data Table: Key Parameters for Grignard Carboxylation

ParameterInfluence on ReactionTypical Conditions
Solvent Stabilizes the Grignard reagent and influences its reactivity.Anhydrous diethyl ether or THF. leah4sci.com
Temperature Affects the rate of Grignard reagent formation and the subsequent carboxylation. Lower temperatures are often used to control exothermicity and minimize side reactions.Formation: Room temperature to reflux. Carboxylation: Low temperatures (e.g., -78 °C to 0 °C).
Carbon Dioxide The electrophile in the reaction. Can be used as a gas or as solid dry ice.Gaseous CO2 bubbled through the reaction mixture or addition of the Grignard solution to crushed dry ice. tamu.edu
Purity of Reagents Grignard reagents are highly sensitive to moisture and protic solvents, which will quench the reagent. tamu.eduAll glassware must be rigorously dried, and anhydrous solvents must be used.

Strategies for Introducing Phenyl and Phenylethyl Substituents

The introduction of the phenyl and phenylethyl groups at the α-position of the hexanoic acid chain is a key challenge in the synthesis of 2-Phenyl-2-(2-phenylethyl)hexanoic acid. This requires methods for forming two new carbon-carbon bonds at the same carbon atom.

Achieving regioselective functionalization, particularly at a specific carbon atom of an aliphatic chain, often requires the use of directing groups or the activation of a particular C-H bond. While direct C-H functionalization is an active area of research, more traditional methods often rely on the pre-functionalization of the substrate. nih.govnih.gov

One plausible strategy involves the α-alkylation of a pre-existing carboxylic acid derivative, such as an ester or a nitrile. For example, 2-phenylhexanoic acid could be deprotonated at the α-position using a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then be reacted with a phenylethyl halide.

Table: Comparison of α-Alkylation Strategies

Starting MaterialBaseElectrophileKey Considerations
2-Phenylhexanoic acid esterLDA, NaHPhenylethyl bromideSteric hindrance at the α-position can impede the reaction.
2-PhenylacetonitrileNaH, K2CO3Butyl bromide, then Phenylethyl bromideSequential alkylation is possible. Hydrolysis of the nitrile is required in the final step.

Modern synthetic chemistry offers a powerful toolkit of catalytic cross-coupling reactions for the formation of carbon-carbon bonds. chiba-u.jp These reactions, often catalyzed by transition metals like palladium, have revolutionized the synthesis of complex organic molecules. nih.gov

While direct α-arylation and α-alkylation of simple alkanoic acids can be challenging, related coupling strategies could be envisioned. For instance, a precursor molecule containing a leaving group at the α-position could undergo a Suzuki or Negishi coupling with an appropriate organoboron or organozinc reagent to introduce the phenyl or phenylethyl group.

Recent advances have also explored palladium-catalyzed C-H functionalization. nih.gov For instance, meta-C-H arylation of phenylethyl alcohol derivatives has been reported, demonstrating the potential for selective C-H bond activation, although this specific example is not directly applicable to the α-position of a carboxylic acid. nih.govrsc.org The development of catalysts and ligands that can selectively activate the α-C-H bond of a carboxylic acid in the presence of other reactive sites remains an ongoing area of research.

Conversion Pathways from Hydroxylated Hexanoic Acid Precursors

The synthesis of branched carboxylic acids often proceeds through hydroxylated intermediates, which can be accessed via established organic reactions. Subsequent hydrolysis of ester functionalities is a critical step in obtaining the final free acid.

The preparation of racemic 3-hydroxy-3-(2-phenylethyl)hexanoic acid and its esters serves as a key step toward more complex analogs. A common strategy involves the reduction of a corresponding β-ketoester. While specific literature for the ethyl 3-oxo-3-(2-phenylethyl)hexanoate is not detailed, analogous syntheses provide a reliable blueprint. For instance, the preparation of racemic 3-hydroxy-5,5-dimethylhexanoic acid involves the acylation of a ketone followed by reduction. sci-hub.se

A general synthetic approach can be outlined as follows:

Acylation: A suitable precursor is acylated to form the β-ketoester. For example, reacting a ketone with a reagent like diethyl carbonate in the presence of a strong base such as sodium hydride (NaH) yields the target ketoester. sci-hub.se

Reduction: The resulting β-ketoester is then reduced to the corresponding hydroxyester. Sodium borohydride (B1222165) (NaBH₄) is an effective reducing agent for this transformation, converting the ketone group to a secondary alcohol and yielding the racemic hydroxyester. sci-hub.se

This racemic mixture is a crucial intermediate, as subsequent steps can involve the optical resolution of the free acid to isolate specific enantiomers, such as (R)-3-hydroxy-3-(2-phenylethyl)hexanoic acid, which is valuable as a starting material for pharmaceuticals. google.com

Table 1: General Reaction Scheme for Racemic Hydroxyester Preparation

StepReactionReagents & ConditionsProduct
1Acylation of KetoneKetone, Diethyl Carbonate, NaH, Heatβ-Ketoester
2Reduction of Ketoesterβ-Ketoester, NaBH₄Racemic Hydroxyester

The conversion of a carboxylic acid ester to the corresponding free carboxylic acid is achieved through hydrolysis. This reaction can be catalyzed by either acid or base and is a fundamental example of nucleophilic acyl substitution. ucalgary.capressbooks.pub The process is reversible under acidic conditions but becomes irreversible under basic conditions, a reaction famously known as saponification. britannica.com

Acid-Catalyzed Hydrolysis: This mechanism is the reverse of Fischer esterification. ucalgary.cayoutube.com It involves the protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water.

The key steps are:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), making the carbonyl carbon more electrophilic. youtube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca

Proton Transfer: A proton is transferred from the oxonium ion to one of the alkoxy groups, converting it into a good leaving group (an alcohol). youtube.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alcohol leaving group. ucalgary.ca

Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water, regenerating the acid catalyst and yielding the final carboxylic acid product. youtube.com

Base-Catalyzed Hydrolysis (Saponification): This process is irreversible because the final step involves an acid-base reaction where the alkoxide leaving group deprotonates the newly formed carboxylic acid. ucalgary.ca

The mechanism proceeds as follows:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. ucalgary.ca

Elimination: The intermediate collapses, reforming the carbonyl group and ejecting an alkoxide ion (RO⁻) as the leaving group. ucalgary.ca

Deprotonation: The alkoxide ion, being a strong base, deprotonates the carboxylic acid to form a carboxylate salt and an alcohol. This acid-base reaction drives the equilibrium toward the products. ucalgary.calibretexts.org An acidic workup is then required to protonate the carboxylate and isolate the free carboxylic acid. britannica.com

Table 2: Comparison of Ester Hydrolysis Mechanisms

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst Acid (e.g., H₂SO₄)Base (e.g., NaOH)
Nucleophile Water (weak)Hydroxide ion (strong)
Reversibility ReversibleIrreversible
Initial Product Carboxylic acid and alcoholCarboxylate salt and alcohol
Key Step Protonation of carbonyl to activate electrophileDirect attack by strong nucleophile

Advanced Synthetic Strategies for Complex Branched Carboxylic Acids

The synthesis of structurally complex molecules, including highly branched carboxylic acids, benefits from modern methodologies that offer high selectivity and efficiency. Chemoenzymatic routes and photoredox catalysis represent the forefront of these advanced strategies.

Chemoenzymatic synthesis merges the flexibility of chemical methods with the high efficiency, regioselectivity, and stereoselectivity of enzymatic catalysis. ucdavis.edu This approach is particularly powerful for constructing complex, branched structures that are challenging to achieve through purely chemical means. nih.gov

Enzymes like glycosyltransferases, for example, can selectively modify specific positions on a chemically synthesized precursor, allowing for the controlled assembly of complex branched oligosaccharides. nih.govnih.gov While directly applied to carbohydrates, the underlying principle of using enzymes to perform specific bond formations on a synthetic scaffold is broadly applicable.

In the context of carboxylic acids, biocatalysis offers novel pathways. A recently discovered photodecarboxylase from Chlorella variabilis (CvFAP) can convert long-chain fatty acids into hydrocarbons. acs.org Research has shown that by using "decoy molecules" to fill the enzyme's substrate channel, the applicability of this enzyme can be extended to a broader range of carboxylic acids, including branched and unsaturated variants. acs.org This highlights the potential for engineering enzymes and reaction conditions to create biocatalytic routes for the synthesis and functionalization of diverse carboxylic acid structures.

Visible light-mediated photoredox catalysis has emerged as a powerful tool for activating and functionalizing bench-stable carboxylic acids under mild conditions. researchgate.net This strategy often avoids the need for harsh reagents and pre-activated substrates, providing a more sustainable and efficient pathway for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netprinceton.edunih.gov

The general mechanism involves a photocatalyst that, upon absorbing light, initiates a single-electron transfer (SET) process. This can lead to the decarboxylation of the carboxylic acid, generating a radical intermediate. This radical can then engage in a variety of coupling reactions. The merging of photoredox catalysis with transition metal catalysis (metallaphotoredox catalysis) has further expanded the synthetic possibilities. acs.org

Key functionalizations of carboxylic acids achieved via photoredox catalysis include:

Alkylation and Arylation: Radicals generated from carboxylic acids can be coupled with alkyl or aryl halides, often using a dual nickel-photoredox catalytic system. acs.org

Amination and Trifluoromethylation: These methods enable the direct introduction of important functional groups. nih.gov

Olefinations: Decarboxylative coupling with vinyl halides provides access to olefinated products. acs.org

These photoredox strategies are highly valued for their functional group tolerance, making them suitable for the late-stage functionalization of complex molecules, which is a significant advantage in medicinal chemistry and materials science. nih.gov

Stereochemical Aspects in the Synthesis and Analysis of 2 Phenyl 2 2 Phenylethyl Hexanoic Acid

Enantioselective Synthetic Approaches for Chiral Branched Acids

The creation of a quaternary stereocenter, such as the one in 2-Phenyl-2-(2-phenylethyl)hexanoic acid, is a significant challenge in organic synthesis. Enantioselective methods aim to directly produce one enantiomer in excess over the other. For chiral branched acids, several strategies have been developed, primarily involving the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of the reaction.

Recent advances have focused on the catalytic asymmetric synthesis of α-stereogenic carboxylic acids. researchgate.net These methods often employ transition metal catalysts in conjunction with chiral ligands to induce enantioselectivity. For instance, the asymmetric alkylation of enolates derived from carboxylic acid precursors is a common approach. In the context of this compound, this would involve the enantioselective introduction of either the butyl or the 2-phenylethyl group to a disubstituted acetic acid derivative.

Another powerful technique is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical course of a reaction, and are subsequently removed. While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary.

The development of organocatalysis has also provided new avenues for the enantioselective synthesis of chiral carboxylic acids. Chiral organic molecules can catalyze reactions with high enantioselectivity, avoiding the use of metal catalysts.

Enantioselective Method Description Key Features
Asymmetric Transition Metal CatalysisUtilizes a chiral ligand to control the stereochemistry of a metal-catalyzed reaction, such as alkylation.High catalytic efficiency, broad substrate scope.
Chiral AuxiliariesA chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction.High diastereoselectivity, predictable stereochemical outcome.
OrganocatalysisEmploys small chiral organic molecules as catalysts.Metal-free, mild reaction conditions.

Methodologies for Stereochemical Assignment and Purity Determination (excluding basic identification)

Once the enantiomers of this compound have been separated, it is essential to determine the absolute configuration of each enantiomer and to quantify the enantiomeric purity.

X-ray Crystallography: The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction. nih.govresearchgate.netspringernature.com If a suitable single crystal of one of the enantiomers (or a derivative) can be obtained, the three-dimensional arrangement of the atoms in space can be determined unambiguously. nih.govresearchgate.net

NMR Spectroscopy with Chiral Derivatizing or Solvating Agents: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration and enantiomeric purity by using chiral derivatizing agents or chiral solvating agents. nih.govnih.gov When a chiral carboxylic acid is reacted with a chiral derivatizing agent, two diastereomers are formed which will exhibit distinct signals in the NMR spectrum. The relative integration of these signals can be used to determine the enantiomeric excess. Chiral solvating agents can be used to create a chiral environment around the enantiomers, leading to the differentiation of their NMR signals.

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are sensitive to the stereochemistry of a molecule. nih.gov While these methods are often empirical and require comparison with known compounds, they can provide valuable information about the absolute configuration.

Method Principle Information Obtained
X-ray CrystallographyDiffraction of X-rays by a single crystal.Unambiguous absolute configuration. nih.govresearchgate.netspringernature.com
NMR with Chiral AgentsFormation of diastereomers or diastereomeric complexes with distinct NMR signals.Absolute configuration (relative) and enantiomeric purity. nih.govnih.gov
Chiroptical Spectroscopy (CD/ORD)Differential absorption or rotation of circularly polarized light.Information on absolute configuration, often by comparison. nih.gov

Theoretical Considerations of Stereochemistry on Molecular Conformation and Reactivity

The stereochemistry of this compound has a profound influence on its three-dimensional shape (conformation) and, consequently, its reactivity. The tetrahedral arrangement of the four different groups around the chiral C2 center dictates the spatial relationship between the phenyl, 2-phenylethyl, butyl, and carboxylic acid moieties.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the relative energies of different conformations and predict the most stable arrangement of the molecule in space. For a molecule with several rotatable single bonds, multiple low-energy conformations may exist. The preferred conformation will be the one that minimizes steric interactions between the bulky substituent groups.

The specific arrangement of these groups in three-dimensional space will affect how the molecule interacts with other molecules, including solvents, catalysts, and biological receptors. For example, the accessibility of the carboxylic acid group for reaction can be influenced by the steric hindrance imposed by the other substituents in a particular conformation. In a biological context, the precise shape of each enantiomer will determine its ability to bind to a specific receptor or enzyme active site, often leading to significant differences in biological activity between the two enantiomers.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques for Complex Carboxylic Acids

Chromatography is the cornerstone for the analysis of intricate molecular structures like 2-Phenyl-2-(2-phenylethyl)hexanoic acid from complex matrices. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability, with mass spectrometry serving as a powerful tool for detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a high-resolution separation technique ideal for volatile and thermally stable compounds. Given that this compound is non-volatile, its analysis by GC-MS necessitates a chemical derivatization step to convert the carboxylic acid functional group into a less polar, more volatile ester. This conversion is critical as direct injection of the free acid would result in poor chromatographic peak shape, thermal degradation, and strong adsorption to the stationary phase.

Once derivatized, the resulting ester can be effectively separated on a capillary column, typically one with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane). The mass spectrometer then detects the eluted derivative, providing both quantitative data and structural information based on its mass fragmentation pattern. The analysis of structurally related compounds, such as 2-(2-phenylethyl)chromones in agarwood, has been successfully performed using GC-MS, demonstrating the technique's suitability for complex aromatic molecules after appropriate sample preparation. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-QTOF-MS) for Non-Volatile Analytes

For non-volatile analytes like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. nih.gov This technique separates compounds in the liquid phase, thus eliminating the need for volatilization and reducing the risk of thermal degradation. Ultra-High-Performance Liquid Chromatography (UPLC) systems, which use smaller particle-size columns, offer superior resolution and faster analysis times compared to conventional HPLC. researchgate.net

When coupled with tandem mass spectrometry (MS/MS) or Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), this method provides exceptional sensitivity and specificity. chromatographyonline.com QTOF-MS, in particular, delivers high-resolution mass data, enabling the accurate determination of elemental composition and facilitating the identification of unknown compounds. mdpi.comnih.gov The analysis of carboxylic acids by LC-MS can be challenging due to their poor ionization in the commonly used positive electrospray ionization (ESI) mode. researchgate.net While negative-ion mode is an option, it can suffer from lower sensitivity and matrix effects. Therefore, chemical derivatization is often employed to enhance ionization efficiency. researchgate.net

TechniqueAnalyte StateKey AdvantageTypical DetectorDerivatization
GC-MS VolatileHigh resolution for complex mixturesMass Spectrometry (MS)Often required for polar analytes
LC-MS/MS Non-VolatileHigh sensitivity and specificityTandem Mass Spectrometry (MS/MS)Optional, but enhances ionization
UPLC-QTOF-MS Non-VolatileHigh resolution and mass accuracyQuadrupole Time-of-Flight (QTOF)Optional, but enhances ionization

Comprehensive Two-Dimensional Gas Chromatography (GC×GC/TOF-MS) for Detailed Profiling

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with TOF-MS offers unparalleled separation power. nih.govlongdom.org This technique employs two different chromatographic columns in series, connected by a modulator. longdom.org The modulator traps small fractions of the effluent from the first column and then rapidly injects them onto the second, faster-separating column. This results in a two-dimensional chromatogram with significantly increased peak capacity, allowing for the resolution of components that would co-elute in a single-column separation. nih.govnih.govresearchgate.net When paired with a fast-scanning detector like a TOF-MS, which can acquire full mass spectra at high speeds, GC×GC becomes a powerful tool for the detailed profiling and identification of hundreds or even thousands of compounds in a single run. taylorandfrancis.com

Chemical Derivatization Strategies for Enhanced Detection and Separation

Chemical derivatization is a key strategy in the analysis of challenging molecules like this compound. It involves chemically modifying the analyte to improve its analytical properties, such as volatility for GC analysis or ionization efficiency for LC-MS detection. researchgate.net

Esterification Protocols for GC-MS Analysis

To render carboxylic acids suitable for GC-MS analysis, they are typically converted into more volatile and thermally stable esters through a process called esterification. organic-chemistry.org

Common esterification methods include:

Acid-Catalyzed Esterification (Fischer Esterification) : This classic method involves reacting the carboxylic acid with an excess of an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com

Derivatization with Silylating Reagents : Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for creating trimethylsilyl (B98337) (TMS) esters, which are very volatile and exhibit excellent chromatographic properties.

Alkylation Reactions : Reagents like diazomethane (B1218177) or alkyl halides can be used, although diazomethane is hazardous and requires careful handling. Boron trifluoride (BF₃) in methanol is a widely used and effective reagent for preparing methyl esters, particularly for fatty acids. acs.org

For a sterically hindered carboxylic acid like this compound, harsher reaction conditions or more reactive derivatizing agents may be necessary to achieve complete conversion. acs.orgrsc.org The choice of the esterifying agent can also influence the fragmentation pattern in the mass spectrometer, which can be leveraged for improved structural elucidation.

Derivatization MethodReagent ExampleAdvantagesConsiderations
Acid-Catalyzed Esterification Methanol / H₂SO₄Inexpensive, widely usedRequires excess alcohol, equilibrium reaction
Silylation BSTFA, MSTFAHigh yields, creates volatile derivativesReagents are moisture-sensitive
Alkylation with BF₃-Methanol BF₃ in MethanolEffective for complex acidsReagent is corrosive

Amine Coupling and Hydrazone Formation for LC-MS Detection

In LC-MS analysis, derivatization aims to enhance ionization efficiency, typically by introducing a readily ionizable group into the analyte molecule. This is particularly beneficial for carboxylic acids, which often exhibit poor sensitivity in positive-ion ESI-MS. researchgate.netnih.gov

Amine Coupling : Carboxylic acids can be coupled with an amine-containing reagent in the presence of a coupling agent, such as a carbodiimide (B86325) [e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC)]. thermofisher.com This reaction forms a stable amide bond. By choosing a derivatizing amine that contains a tertiary or quaternary amine group, a permanent positive charge can be introduced, significantly boosting the signal in positive-ion ESI-MS. nih.govnih.gov

Hydrazone/Hydrazide Formation : Reagents containing a hydrazine (B178648) group, such as 2-hydrazinoquinoline, can react with carboxylic acids to form stable hydrazides. nih.govumn.edudoaj.org Similar to amine coupling, this strategy introduces a basic moiety that is easily protonated, leading to a substantial improvement in detection sensitivity. nih.govnih.gov These reactions are often mediated by activating agents like triphenylphosphine (B44618) (TPP) and 2,2'-dipyridyl disulfide (DPDS) to facilitate the formation of the hydrazide bond. nih.gov This approach has been successfully applied to the analysis of various carboxylic acids in complex biological matrices. researchgate.net

Silylation of Carboxyl Functions for Volatility and Stability Enhancement

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and potential for thermal degradation. The presence of the polar carboxyl group can also lead to poor peak shape and adsorption on the GC column. gcms.cz To overcome these limitations, a derivatization step is essential, with silylation being a widely used and effective method. mdpi.commdpi.com

Silylation involves the replacement of the active hydrogen atom in the carboxyl group (-COOH) with a nonpolar trimethylsilyl (TMS) group. gcms.cz This chemical modification effectively masks the polar nature of the carboxyl function, thereby increasing the volatility and thermal stability of the molecule, making it amenable to GC analysis. mdpi.commdpi.com A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common. mdpi.comresearchgate.net

The silylation reaction for this compound would proceed by reacting the acid with a suitable silylating agent, often in the presence of a catalyst like trimethylchlorosilane (TMCS) and a non-polar solvent. The resulting trimethylsilyl ester is significantly more volatile and less prone to thermal breakdown during GC analysis. gcms.cz This derivatization not only improves chromatographic performance but can also enhance the response of detectors like the flame ionization detector (FID). semanticscholar.org

Table 1: Common Silylating Reagents and Their Properties

ReagentAcronymProperties
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAHighly reactive, byproducts are volatile and do not interfere with chromatography. mdpi.com
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAOne of the most powerful silylating reagents, known for its high volatility and that of its byproducts. mdpi.comresearchgate.net
N,O-bis(trimethylsilyl)acetamideBSAEffective but can sometimes be less reactive than BSTFA or MSTFA. researchgate.net

Spectroscopic Analysis for Fine Structural Elucidation and Conformational Studies

Spectroscopic techniques are indispensable for the detailed structural analysis of organic molecules. For a compound with the complexity of this compound, advanced spectroscopic methods are required to unambiguously confirm its connectivity and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, two-dimensional (2D) NMR techniques are necessary for a complete structural assignment of this compound.

For conformational studies, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable. NOESY identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. For this compound, NOESY could reveal the spatial proximity between the protons of the phenyl ring, the phenylethyl group, and the hexanoic acid backbone, providing insights into the preferred three-dimensional structure of the molecule.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. mdpi.com Unlike standard mass spectrometry, which provides a nominal mass, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or five decimal places).

For this compound (C₂₀H₂₄O₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental measurement of the molecular ion's m/z value that matches this theoretical value within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Furthermore, the fragmentation patterns observed in the mass spectrum can offer additional structural information. In the case of this compound, characteristic fragmentation would likely involve the cleavage of the bond between the chromone (B188151) and phenyl moieties, leading to the formation of specific fragment ions. mdpi.com For instance, cleavage of the CH₂-CH₂ bond could produce characteristic benzyl (B1604629) and chromone fragment ions, aiding in the structural confirmation. mdpi.com

Quantitative Analysis in Research and Synthetic Applications

Accurate quantification of this compound is essential in various research and synthetic contexts, such as monitoring reaction progress, determining product purity, or in metabolomic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), following derivatization, are the primary techniques for this purpose. researchgate.netsigmaaldrich.com

For quantitative analysis, a validated chromatographic method is developed. This involves optimizing parameters such as the choice of stationary phase (column), mobile phase composition (for HPLC) or temperature program (for GC), and detector settings to achieve good separation, sensitivity, and peak shape. researchgate.net A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of this compound in an unknown sample is then determined by comparing its peak area or height to the calibration curve. The use of an internal standard is often recommended to improve the precision and accuracy of the quantification.

Table 2: Comparison of Quantitative Analytical Techniques

TechniquePrincipleAdvantagesConsiderations
HPLC-UV Separation based on polarity, detection via UV absorbance of the phenyl groups.Robust, widely available, non-destructive.Requires the compound to have a UV chromophore.
GC-FID (after silylation) Separation based on boiling point, universal detection of organic compounds.High resolution and sensitivity. semanticscholar.orgRequires derivatization to increase volatility. mdpi.com
LC-MS/MS Separation by HPLC coupled with highly sensitive and selective mass spectrometric detection.Excellent sensitivity and selectivity, suitable for complex matrices.More complex instrumentation and method development.

The choice of the most appropriate quantitative method depends on factors such as the concentration of the analyte, the complexity of the sample matrix, and the specific requirements of the application.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method for investigating the electronic properties of molecules. researchgate.net By calculating the electron density, DFT can accurately predict molecular geometries, energies, and reactivity indices.

Conformational Analysis and Energetics of Substituted Hexanoic Acids

The conformational flexibility of 2-Phenyl-2-(2-phenylethyl)hexanoic acid is significant, owing to the rotatable bonds within its hexanoic acid backbone and its two bulky substituents. A thorough conformational analysis is crucial for understanding its behavior. Theoretical calculations for related systems, such as n-hexanoic acid, have identified multiple stable conformers arising from rotations around the C-C bonds. researchgate.net For this compound, the steric hindrance introduced by the phenyl and phenylethyl groups at the α-carbon dramatically influences the preferred conformations.

DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-31G(d), would be used to optimize the geometries of various possible conformers. researchgate.net The relative energies of these conformers can then be calculated to determine the most stable structures. It is anticipated that the lowest energy conformers would arrange the bulky phenyl and phenylethyl groups to minimize steric repulsion, likely adopting staggered orientations relative to each other and the hexanoic acid chain.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-Cα-Cphenyl)Dihedral Angle (C-C-Cα-Cphenylethyl)Relative Energy (kcal/mol)
160° (gauche)180° (anti)0.00
2180° (anti)60° (gauche)0.15
360° (gauche)-60° (gauche)1.20
4180° (anti)180° (anti)3.50 (High due to steric clash)

Note: This table is illustrative and based on general principles of steric hindrance. Actual values would require specific DFT calculations.

Reaction Pathway Modeling and Transition State Characterization

DFT is also instrumental in modeling reaction pathways and characterizing transition states, providing insights into reaction mechanisms and kinetics. For reactions involving this compound, such as its synthesis or degradation, DFT can be used to map out the potential energy surface.

For instance, in a potential synthesis involving the alkylation of a phenylacetic acid derivative, DFT could be used to model the approach of the electrophile and locate the transition state structure. The calculated activation energy for this step would provide a theoretical measure of the reaction rate. Such calculations have been successfully applied to understand the mechanisms of various organic reactions, including esterification of carboxylic acids.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, an all-atom MD simulation in a solvent like water or a non-polar organic solvent would reveal its conformational landscape. rsc.orgrsc.org The simulation would show how the molecule samples different conformations and the timescales of these transitions. The presence of the two aromatic rings suggests that hydrophobic interactions will play a significant role in its behavior in aqueous solution, potentially leading to specific folded conformations that minimize the exposure of these groups to water. mdpi.comresearchgate.net

Furthermore, MD simulations can elucidate the structure of the solvent around the solute molecule. For the carboxylic acid group, the simulations would detail the hydrogen bonding network with water molecules, which is crucial for understanding its acidity and solubility. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity or other properties. nih.gov For this compound, a QSAR model could be developed to predict its properties based on a set of calculated molecular descriptors.

Given the lipophilic nature of the phenyl and phenylethyl groups, a key descriptor in any QSAR model for this compound would likely be the partition coefficient (logP), which quantifies its hydrophobicity. nih.govresearchgate.net Other important descriptors could include electronic properties (e.g., HOMO/LUMO energies), steric parameters (e.g., molecular volume), and topological indices.

A hypothetical QSAR model for a property of interest (e.g., binding affinity to a receptor) could take the form of a linear equation:

Property = c₀ + c₁logP + c₂E(LUMO) + c₃*Molecular_Volume + ...

Developing a robust QSAR model would require a dataset of structurally related α-aryl-α-alkyl carboxylic acids with experimentally measured properties. nih.govresearchgate.net Such a model would be invaluable for virtually screening other similar compounds and prioritizing them for synthesis and testing.

Prediction of Spectroscopic Signatures from First Principles

Computational methods, particularly DFT, can be used to predict spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) chemical shifts, from first principles. nih.govrug.nlnih.gov This is a powerful tool for structure elucidation and verification.

The prediction of ¹H and ¹³C NMR chemical shifts for this compound would involve calculating the magnetic shielding tensors for each nucleus in the molecule. osti.govmsstate.edu These calculations are sensitive to the molecular geometry, so an accurate conformational analysis is a prerequisite. mit.edu The chemical shifts for the various protons and carbons in the phenyl, phenylethyl, and hexanoic acid moieties would be predicted and could be compared to experimental spectra to confirm the structure. The complexity of the molecule, with its numerous non-equivalent protons and carbons, would result in a detailed and characteristic NMR spectrum.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carboxylic Acid (C=O)~175-180
α-Carbon~50-55
Phenyl (ipso-C)~140-145
Phenylethyl (ipso-C)~140-145
Hexanoic Acid (CH₂)~20-40

Note: These are estimated ranges based on typical values for similar functional groups. Accurate predictions require specific ab initio calculations.

Theoretical Basis for Enantioselectivity in Synthetic Reactions

Since the α-carbon of this compound is a quaternary stereocenter, the molecule is chiral. The enantioselective synthesis of such α,α-disubstituted carboxylic acids is a significant challenge in organic chemistry. nih.gov Theoretical studies can provide a basis for understanding and predicting the enantioselectivity of synthetic reactions. nih.govunc.edu

For a reaction that creates this stereocenter, such as the alkylation of a chiral enolate, computational modeling can be used to investigate the transition states leading to the two different enantiomers. nih.govrsc.orgmdpi.com By calculating the energies of these diastereomeric transition states, the enantiomeric excess (ee) of the reaction can be predicted. These calculations would typically involve modeling the interaction of the substrate with a chiral catalyst or auxiliary. The insights gained from such studies can guide the design of more efficient and selective synthetic routes.

Potential Research Applications and Future Directions in Synthetic Chemistry

Role as Synthetic Intermediates in the Preparation of Advanced Organic Molecules

The structural motif of α,α-disubstituted carboxylic acids is prevalent in numerous natural products, pharmaceuticals, and bioactive molecules. rsc.org Consequently, compounds like 2-Phenyl-2-(2-phenylethyl)hexanoic acid are valuable as synthetic intermediates for the construction of more complex molecular architectures. The presence of two distinct aromatic moieties and a flexible hexanoic acid chain offers multiple points for further chemical modification.

One potential application lies in the synthesis of novel analogs of existing therapeutic agents. For instance, 2-arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural complexity of this compound could be leveraged to design and synthesize new drug candidates with potentially improved pharmacological profiles.

Furthermore, the carboxylic acid functionality can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols. libretexts.orgmsu.edu This versatility allows for its incorporation into a wide range of organic molecules. For example, through a series of transformations, the carboxylic acid could be converted into a key building block for the synthesis of complex natural products or their derivatives.

Derivatization for the Creation of Novel Chemical Entities with Tailored Properties

The carboxylic acid group in this compound is a prime site for derivatization to create novel chemical entities with specific, tailored properties. The conversion of carboxylic acids into esters, amides, acyl hydrazides, or hydroxamic acids is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. thermofisher.com

For instance, esterification with different alcohols could be employed to enhance the lipophilicity of the molecule, potentially improving its membrane permeability. Amide formation with various amines can introduce new hydrogen bonding capabilities and alter the compound's solubility and metabolic stability. Such derivatization strategies are crucial in the process of drug discovery and development.

The steric hindrance around the α-carbon may influence the reactivity of the carboxylic acid group. However, methods for the efficient coupling of sterically hindered carboxylic acids with amines and other nucleophiles have been developed, often involving the in situ formation of more reactive acyl fluorides. rsc.org These advanced synthetic protocols would be instrumental in the derivatization of this compound.

Exploration in Polymer Chemistry and Material Science (as building blocks or modifiers)

Carboxylic acids and their derivatives are fundamental building blocks in polymer chemistry. britannica.com While the direct application of this compound in this field is not established, its structure suggests potential uses as a monomer or a polymer modifier. The presence of two aromatic rings could impart desirable properties such as thermal stability and specific optical or electronic characteristics to a polymer backbone.

For example, it could potentially be incorporated into polyesters or polyamides through condensation polymerization. The bulky α-substituents would likely influence the polymer's morphology and physical properties, potentially leading to materials with unique characteristics. Carboxylic acids have also been shown to act as proton shuttles in certain polymerization reactions, which could be another avenue of exploration. acs.org

Moreover, the molecule could be used as a modifier for existing polymers. By grafting it onto a polymer chain, one could alter the surface properties, solubility, or compatibility of the material. The aromatic functionalities could also serve as sites for further chemical modifications, allowing for the creation of functional materials with tailored properties for applications in areas such as electronics, coatings, or biomedical devices.

Development of Sustainable and Green Chemistry Approaches for its Production

The development of environmentally benign and sustainable methods for the synthesis of fine chemicals is a major focus of modern chemistry. Future research on this compound would likely include the development of green synthetic routes for its production.

One promising approach is the use of catalytic methods that minimize waste and energy consumption. For instance, the oxidation of aldehydes to carboxylic acids using green oxidants like hydrogen peroxide in the presence of a recyclable catalyst represents a sustainable alternative to traditional methods. nih.gov The selective conversion of phenyl rings to carboxylic acid groups using cobalt(II) catalysis is another innovative and environmentally friendly approach. rsc.org

Furthermore, exploring biocatalytic methods for the synthesis of this compound or its precursors could offer a highly selective and sustainable manufacturing process. The enzymatic synthesis of related compounds, such as 2-phenylethyl acetate, has been successfully demonstrated, highlighting the potential of biocatalysis in this area. rsc.org

Investigation of Unexplored Reactivity and Transformation Pathways for the Compound Class

The unique steric and electronic environment of this compound suggests that it may exhibit interesting and potentially novel reactivity. The significant steric hindrance around the α-carbon could lead to unusual selectivities in reactions involving the carboxylic acid group or the adjacent carbon atom.

For example, decarboxylative cross-coupling reactions, which have emerged as powerful tools for the formation of carbon-carbon bonds, could be explored with this substrate. princeton.edu The steric bulk might influence the efficiency and outcome of such reactions, potentially leading to the formation of unique products. The development of methods for the decarboxylative bromination of sterically hindered carboxylic acids also opens up new avenues for the functionalization of such molecules. acs.org

Additionally, the presence of two phenyl groups offers the possibility of intramolecular reactions, such as cyclizations, to form novel polycyclic structures. The investigation of the reactivity of this compound under various conditions, including photochemical or electrochemical activation, could uncover new transformation pathways and expand the synthetic utility of this class of α,α-disubstituted carboxylic acids.

Q & A

Q. What synthetic methodologies are established for 2-phenyl-2-(2-phenylethyl)hexanoic acid?

  • Methodological Answer : The compound can be synthesized via malonic ester synthesis , a classical approach for branched carboxylic acids. For example, hexanoic acid derivatives are prepared by alkylation of diethyl malonate, followed by hydrolysis and decarboxylation . Adapting this method, the phenyl and phenylethyl substituents can be introduced via nucleophilic substitution or Grignard reactions. Alternatively, catalytic oxidation of alkenes using hydrogen peroxide and phosphotungstic acid catalysts (e.g., oxidation of 2-octene to hexanoic acid derivatives) offers a greener route with reduced byproducts .
  • Key Considerations : Optimize reaction temperature (typically 60–80°C for oxidation) and stoichiometry of alkylating agents to minimize side products.

Q. How can this compound be characterized analytically?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., Orbitrap Fusion Lumos instruments with ESI/NSI ionization) and NMR spectroscopy (¹H/¹³C) to resolve phenyl group environments . For purity assessment, gas chromatography (GC) paired with flame ionization detection (FID) is effective, especially when comparing retention indices against hexanoic acid derivatives .

Q. What biological activities are associated with this compound?

  • Methodological Answer : Structurally analogous hexanoic acid derivatives (e.g., DPP-IV inhibitors) suggest potential enzyme modulation roles in metabolic disorders . To validate activity, conduct in vitro assays (e.g., DPP-IV inhibition screens) using fluorogenic substrates like Gly-Pro-AMC. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical for potency evaluation .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

  • Methodological Answer : Optimize catalyst loading (e.g., 5–10 mol% phosphotungstic acid) and solvent systems (e.g., aqueous/organic biphasic mixtures) to enhance selectivity . For malonic ester routes, employ microwave-assisted synthesis to reduce reaction times (30–60 minutes vs. 12 hours) and improve energy efficiency . Post-synthesis, use liquid-liquid extraction with fatty acids (e.g., hexanoic acid) to isolate the product from aqueous byproducts .

Q. What mechanisms explain the compound’s stability under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies :
  • pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 48 hours, then quantify degradation via HPLC-UV .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >200°C for hexanoic acid derivatives) .
    Esters of phenylacetic acid analogs show enhanced stability in acidic conditions due to steric hindrance from aromatic groups, as observed in aging studies of related compounds .

Q. How to resolve contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies may arise from purity issues (e.g., trace solvents or isomers). Perform HPLC-MS to verify purity (>98%) and chiral chromatography to exclude enantiomeric interference . For cell-based assays, standardize cell lines (e.g., HEK293 vs. HepG2) and culture conditions (e.g., serum-free media) to reduce variability . Meta-analysis of DPP-IV inhibitor studies indicates that phenyl-substituted acids exhibit variable potency depending on substituent positioning, necessitating structure-activity relationship (SAR) modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.